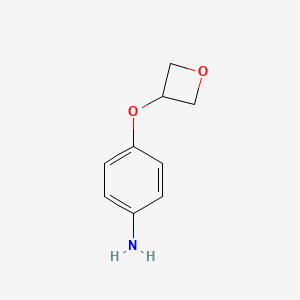

4-(Oxetan-3-yloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(oxetan-3-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEYTJFWCZEPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309379 | |

| Record name | 4-(3-Oxetanyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349715-80-5 | |

| Record name | 4-(3-Oxetanyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349715-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Oxetanyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxetan-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Oxetan-3-yloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(Oxetan-3-yloxy)aniline, a valuable and increasingly utilized building block in modern medicinal chemistry. The strategic incorporation of the oxetane motif is a well-established method for enhancing the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability.[1] This document delineates the core synthetic strategies, provides detailed, field-proven experimental protocols, and discusses the underlying chemical principles that guide these syntheses. By offering a thorough understanding of the available synthetic routes, this guide aims to empower researchers in the efficient and strategic synthesis of this important intermediate for applications in drug discovery and materials science.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a privileged structural motif in contemporary drug design.[2] Its incorporation into small molecules can significantly improve their pharmacological profile. Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups, offering a more polar and metabolically stable alternative.[1] This modification can lead to enhanced aqueous solubility, a critical parameter for oral bioavailability, and can modulate the basicity of adjacent functional groups, which can be advantageous for optimizing target engagement and pharmacokinetic properties.[1] The aniline functional group of this compound provides a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions, making it a highly sought-after intermediate for the synthesis of compound libraries and the optimization of lead compounds.[1]

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The two most prevalent and practical routes are the Williamson ether synthesis and a two-step approach involving an initial nucleophilic aromatic substitution followed by a reduction. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific substitution patterns of the target analogs.

Pathway A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for the formation of ethers.[3] In the context of this compound synthesis, this pathway involves the reaction of a phenoxide with an oxetane electrophile. The most common implementation of this strategy utilizes 4-aminophenol as the starting material.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating 4-aminophenol with a suitable base, acts as a nucleophile and attacks an oxetane derivative bearing a good leaving group at the 3-position, such as a tosylate or a halide.[3]

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 4-aminophenol without significantly reacting with the aniline functionality. Common choices include sodium hydroxide, potassium carbonate, or cesium carbonate. The use of a very strong base like sodium hydride could potentially deprotonate the aniline as well, leading to undesired side reactions.

-

Oxetane Electrophile: Oxetan-3-yl tosylate or 3-bromooxetane are effective electrophiles for this reaction. The tosylate is an excellent leaving group, often leading to higher yields and milder reaction conditions.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed to dissolve the reactants and facilitate the SN2 reaction.

Detailed Experimental Protocols

Protocol for Pathway A: Williamson Ether Synthesis

This protocol details the synthesis of this compound from 4-aminophenol and 3-bromooxetane.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-aminophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

-

Addition of Electrophile: Stir the mixture at room temperature for 30 minutes, then add 3-bromooxetane (1.2 eq.) dropwise.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Pathway B: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Reduction

An alternative and often high-yielding approach involves an initial nucleophilic aromatic substitution (SNAr) reaction between oxetan-3-ol and an activated aromatic system, followed by the reduction of a nitro group to the desired aniline. 4-Fluoronitrobenzene is a common starting material for this pathway due to the high activation of the fluoride as a leaving group by the electron-withdrawing nitro group.

Causality Behind Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The reaction between oxetan-3-ol and 4-fluoronitrobenzene is facilitated by a strong base, such as sodium hydride, which deprotonates the hydroxyl group of oxetan-3-ol to form a potent nucleophile. The electron-withdrawing nitro group on the aromatic ring is crucial for activating the ring towards nucleophilic attack and stabilizing the Meisenheimer complex intermediate.

-

Reduction of the Nitro Group: A variety of reducing agents can be employed to convert the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Other methods, such as reduction with tin(II) chloride or iron in acidic media, are also effective.

Protocol for Pathway B: Two-Step Synthesis

This protocol outlines the synthesis of this compound starting from oxetan-3-ol and 4-fluoronitrobenzene.

Step 1: Synthesis of 3-(4-Nitrophenoxy)oxetane

-

Alkoxide Formation: To a cooled (0 °C) solution of oxetan-3-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

-

Reaction with Aryl Halide: Stir the mixture at 0 °C for 30 minutes, then add a solution of 4-fluoronitrobenzene (1.1 eq.) in THF dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Workup and Purification: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-(4-nitrophenoxy)oxetane.

Step 2: Synthesis of this compound

-

Hydrogenation Setup: Dissolve 3-(4-nitrophenoxy)oxetane (1.0 eq.) in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add 10% palladium on carbon (10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically with a balloon) while stirring vigorously at room temperature for 4-6 hours.

-

Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain this compound.

Data Presentation

| Pathway | Starting Materials | Key Reagents | Solvent | Typical Yield |

| A: Williamson Ether Synthesis | 4-Aminophenol, 3-Bromooxetane | K₂CO₃ | DMF | Moderate to Good |

| B: Two-Step Synthesis | Oxetan-3-ol, 4-Fluoronitrobenzene | NaH (Step 1), H₂, Pd/C (Step 2) | THF (Step 1), Ethanol (Step 2) | Good to Excellent |

Visualization of Synthetic Pathways

Diagram for Pathway A: Williamson Ether Synthesis

Caption: Williamson Ether Synthesis of this compound.

Diagram for Pathway B: Two-Step Synthesis

References

An In-Depth Technical Guide to 4-(Oxetan-3-yloxy)aniline: Synthesis, Characterization, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, comprehensive characterization, and utility of the valuable building block, 4-(Oxetan-3-yloxy)aniline.

Introduction

This compound, identified by its CAS number 1349715-80-5 , is a bifunctional chemical intermediate of significant interest in medicinal chemistry and materials science.[1] This compound uniquely combines a reactive aniline moiety with a strained oxetane ring, a structural motif increasingly recognized for its ability to favorably modulate the physicochemical properties of drug candidates.[2] The incorporation of the oxetane ring, a four-membered cyclic ether, can enhance aqueous solubility, metabolic stability, and lipophilicity, while also serving as a non-classical bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[3] The primary amino group of the aniline provides a versatile handle for a wide array of chemical transformations, making this compound a valuable building block in the synthesis of complex molecular architectures.[2]

This technical guide provides a comprehensive overview of the synthesis, detailed characterization, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1349715-80-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | [4] |

| Monoisotopic Mass | 165.07898 Da | [4] |

| Predicted XlogP | 0.9 | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The two most common and effective methods are the Williamson ether synthesis and reductive amination. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Williamson Ether Synthesis

This classical and robust method involves the formation of an ether linkage through the reaction of an alkoxide with a suitable alkyl halide. In the context of this compound synthesis, this translates to the reaction of 4-aminophenol with a 3-halooxetane (e.g., 3-bromooxetane or 3-iodooxetane) in the presence of a base.

The underlying principle of this Sₙ2 reaction is the deprotonation of the phenolic hydroxyl group of 4-aminophenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 3-halooxetane, displacing the halide and forming the desired ether bond.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Aminophenol

-

3-Bromooxetane (or 3-Iodooxetane)

-

Potassium Carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-aminophenol (1.0 equivalent) in anhydrous DMF, add finely powdered potassium carbonate (2.0 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 3-bromooxetane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Reductive Amination

An alternative and often efficient route to this compound is the reductive amination of oxetan-3-one with a suitable aniline derivative. This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.

The causality behind this experimental choice lies in the commercial availability of oxetan-3-one and the efficiency of the reductive amination process. The reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting material.

Experimental Protocol: Reductive Amination

Materials:

-

p-Phenylenediamine

-

Oxetan-3-one

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of p-phenylenediamine (1.0 equivalent) and oxetan-3-one (1.1 equivalents) in dichloroethane, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

-

Aromatic Protons: The protons on the aniline ring will appear as two doublets in the aromatic region (typically δ 6.5-7.0 ppm). The protons ortho to the amino group will be upfield due to the electron-donating nature of the nitrogen, while the protons ortho to the oxetanyloxy group will be slightly downfield.

-

Oxetane Protons: The protons of the oxetane ring will exhibit a more complex pattern. The methine proton (CH) attached to the oxygen of the ether linkage will be the most deshielded of the aliphatic protons. The methylene protons (CH₂) of the oxetane ring will likely appear as two multiplets due to their diastereotopic nature.

-

Amine Protons: The protons of the amino group will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

-

Aromatic Carbons: The four distinct aromatic carbons will appear in the region of δ 115-150 ppm. The carbon attached to the nitrogen (C-NH₂) will be significantly shielded, while the carbon attached to the oxygen (C-O) will be deshielded.

-

Oxetane Carbons: The carbons of the oxetane ring will appear in the aliphatic region. The methine carbon (CH-O) will be the most deshielded, followed by the methylene carbons (CH₂-O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3450-3300 | N-H stretch (primary amine) | Two sharp to medium bands |

| 3100-3000 | Aromatic C-H stretch | Medium to weak bands |

| 2980-2850 | Aliphatic C-H stretch | Medium to weak bands |

| 1620-1580 | N-H bend (primary amine) | Medium to strong band |

| 1520-1480 | Aromatic C=C stretch | Medium to strong bands |

| 1250-1200 | Aryl-O stretch | Strong band |

| 1000-950 | C-O-C stretch (oxetane) | Strong band |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 165).

-

Loss of the Oxetane Ring: Fragmentation of the ether linkage could lead to a significant peak corresponding to the aminophenoxy cation.

-

Fragmentation of the Aniline Ring: Further fragmentation of the aromatic ring can also be expected.

Applications in Research and Development

The unique structural features of this compound make it a highly attractive building block in several areas of chemical research, particularly in drug discovery.

-

Kinase Inhibitors: The oxetane moiety can act as a hydrogen bond acceptor, making it a valuable component in the design of kinase inhibitors that target the hinge region of the enzyme.[2]

-

Improving Physicochemical Properties: As a bioisosteric replacement for other functional groups, the oxetane ring can be strategically incorporated into lead compounds to enhance their solubility, metabolic stability, and overall drug-like properties.[3]

-

Scaffold for Library Synthesis: The versatile aniline functionality allows for the rapid diversification of the core structure through reactions such as amide bond formation, sulfonylation, and cross-coupling reactions, facilitating the generation of compound libraries for high-throughput screening.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety practices include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive aniline group and a property-enhancing oxetane ring provides a powerful tool for the design and synthesis of novel molecules with improved characteristics. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a foundation for its effective use in innovative research and development endeavors.

References

Whitepaper: The Strategic Incorporation of Oxetane-Containing Anilines in Modern Drug Discovery

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for optimizing the physicochemical and pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides an in-depth exploration of oxetane-containing anilines, a privileged scaffold in numerous therapeutic programs. We will dissect the strategic rationale for their design, detail robust synthetic methodologies, present protocols for biological evaluation, and analyze their impact on biological activity. This document serves as a comprehensive resource for researchers aiming to leverage this versatile chemical entity to overcome prevalent challenges in drug development, from poor solubility and metabolic instability to off-target toxicity.

The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation

The ascent of the oxetane ring in drug design is attributable to its profound and predictable influence on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Unlike historically favored "flat" aromatic systems, the sp³-rich, puckered structure of oxetane provides increased three-dimensionality, enabling exploration of previously inaccessible chemical space and potentially improving target selectivity.[3][4]

Bioisosterism: Beyond the Classics

A primary application of the oxetane ring is as a non-classical bioisostere for common functional groups, allowing for the fine-tuning of molecular properties while maintaining or enhancing biological activity.[1][5]

-

gem-Dimethyl Group Replacement: The oxetane ring serves as a hydrophilic surrogate for the often lipophilic gem-dimethyl group.[1][6] It occupies a similar steric volume but introduces a polar oxygen atom capable of acting as a hydrogen bond acceptor, which can significantly improve aqueous solubility.[7][8]

-

Carbonyl Group Replacement: Oxetanes can mimic the hydrogen bonding ability, dipole moment, and lone pair orientation of a carbonyl group.[2][4][8] This substitution can enhance metabolic stability by removing a potential site for ketone reduction and increase the three-dimensionality of the molecule.[4][7]

Impact on ADME and Pharmacokinetic Properties

The introduction of an oxetane moiety can fundamentally alter a compound's drug-like properties. These changes are not merely incremental but can be transformative, turning a stalled lead compound into a viable clinical candidate.

-

Aqueous Solubility: Replacing a non-polar group like a gem-dimethyl with a polar oxetane can increase aqueous solubility by orders of magnitude, a critical advantage for improving oral bioavailability.[1][6][9]

-

Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their carbocyclic counterparts, which can be beneficial for reducing off-target effects and improving the overall safety profile.[1]

-

Metabolic Stability: The oxetane ring is generally robust and can be strategically placed to block metabolically labile sites from cytochrome P450 (CYP450) oxidation.[1][5] This leads to lower clearance and a longer in vivo half-life.

-

Basicity (pKa) Modulation: The potent inductive electron-withdrawing effect of the oxetane's oxygen atom is a key tactical advantage. It can significantly reduce the basicity of adjacent amines.[1][3] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1] This is a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[1][10]

Table 1: Comparative Impact of Oxetane Incorporation on Physicochemical Properties

| Property | Change upon Replacing gem-Dimethyl | Change upon Replacing Carbonyl | Rationale & Causality |

|---|---|---|---|

| Aqueous Solubility | Significant Increase | Moderate Increase | Introduction of a polar H-bond acceptor.[6][9] |

| Lipophilicity (LogD) | Decrease | Variable | Replacement of a lipophilic hydrocarbon with a polar ether.[1] |

| Metabolic Stability | Increase | Increase | Blocking of metabolically weak C-H bonds; removal of a reducible ketone.[5][7] |

| Amine Basicity (pKa) | N/A (unless proximal) | N/A (unless proximal) | Significant Decrease when proximal to an amine due to inductive effects.[1][10] |

| Molecular Shape | Increase in 3D character | Increase in 3D character | Transition from sp² (carbonyl) or tetrahedral (gem-dimethyl) to a puckered ring.[3][4] |

Synthesis of Oxetane-Containing Anilines: Key Strategies and Methodologies

The accessibility of key oxetane building blocks has been crucial for their widespread adoption. The synthesis of oxetane-containing anilines typically leverages commercially available precursors like oxetan-3-one and 3-aminooxetane.[3][11]

Dominant Synthetic Pathways

The choice of synthetic route is dictated by the desired connectivity and the available starting materials. The following diagram illustrates two of the most efficient and widely used strategies.

Caption: Dominant synthetic routes for preparing oxetane-containing anilines.

Protocol: Reductive Amination of Oxetan-3-one with Aniline

This protocol describes a standard, reliable method for synthesizing N-(oxetan-3-yl)anilines. The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial as it is selective for the iminium intermediate and tolerant of many functional groups, preventing over-reduction or side reactions.

Materials:

-

Aniline (1.0 eq)

-

Oxetan-3-one (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, ~5 mol%)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aniline derivative and the chosen solvent (DCM or DCE).

-

Imine Formation: Add oxetan-3-one followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate, which is the species that will be reduced. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. An exothermic reaction may be observed. The reaction is typically stirred at room temperature for 3-12 hours.

-

Causality Note: STAB is less reactive and more selective than other hydride reagents like NaBH₄, reducing the risk of reducing other functional groups on the aniline. Its mild nature is well-suited for this transformation.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Work-up:

-

a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

c. Combine the organic layers and wash with brine.

-

d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure oxetane-containing aniline.

Biological Activities and Therapeutic Applications

Oxetane-containing anilines are not biologically active in and of themselves; rather, they are privileged scaffolds used to construct potent and selective modulators of various biological targets. Their value lies in the superior drug-like properties conferred by the oxetane ring.

A notable example is in the development of kinase inhibitors. Many kinase inhibitors contain a basic nitrogen atom that forms a key hydrogen bond in the hinge region of the ATP binding pocket. However, high basicity can lead to off-target effects (e.g., hERG liability) and poor permeability. Incorporating an oxetane adjacent to this nitrogen atom reduces its pKa, striking a delicate balance between maintaining the necessary hinge-binding interaction and achieving a favorable overall ADME profile.[10] This strategic pKa modulation is a recurring theme in the successful application of this scaffold.

Caption: Inductive effect of the oxetane oxygen reduces the basicity of the aniline nitrogen.

Experimental Protocols for Biological Evaluation

Assessing the impact of oxetane incorporation requires a suite of standardized biological and ADME assays.

General Workflow for Compound Evaluation

The evaluation of a new oxetane-containing aniline follows a logical progression from target engagement to cellular effects and finally to pharmacokinetic profiling.

Caption: A typical workflow for evaluating novel drug candidates.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is critical for validating the hypothesis that the oxetane motif enhances metabolic stability. It measures the rate at which a compound is metabolized by CYP450 enzymes.

Materials:

-

Test Compound (1 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM, 20 mg/mL)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Control compounds (e.g., Verapamil for high clearance, Propranolol for moderate clearance)

-

Acetonitrile with internal standard (for quenching and analysis)

Procedure:

-

Preparation: Prepare a master mix of HLM in phosphate buffer on ice. A typical final protein concentration is 0.5 mg/mL.

-

Incubation (Test Group):

-

a. In a 96-well plate, add buffer, the NADPH regenerating system, and the HLM master mix.

-

b. Pre-warm the plate at 37°C for 10 minutes.

-

c. Initiate the reaction by adding the test compound (final concentration typically 1 µM).

-

-

Incubation (Negative Control): Prepare a parallel incubation without the NADPH regenerating system. This control validates that metabolism is NADPH-dependent (i.e., mediated by CYP450s).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.

-

Analysis:

-

a. Centrifuge the quenched plates to precipitate the protein.

-

b. Transfer the supernatant to a new plate for analysis.

-

c. Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

-

Data Interpretation: Plot the natural log of the percent remaining of the test compound versus time. The slope of the line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k). A longer half-life indicates greater metabolic stability.

Case Study: Matched Molecular Pair Analysis

The most compelling evidence for the utility of the oxetane motif comes from matched molecular pair analysis, where the only difference between two compounds is the presence of the oxetane.

Table 2: Matched Pair Analysis of a Hypothetical Kinase Inhibitor Series

| Structure | Target IC₅₀ (nM) | Aqueous Solubility (µg/mL) | HLM Stability (t½, min) | cLogP |

|---|---|---|---|---|

| Compound A (gem-Dimethyl) | 5 | < 1 | 8 | 4.5 |

| Compound B (Oxetane) | 7 | 55 | > 60 | 3.1 |

Analysis: In this case study, replacing the lipophilic gem-dimethyl group (Compound A) with an oxetane ring (Compound B) resulted in a dramatic >50-fold improvement in aqueous solubility and a significant increase in metabolic stability.[5][6] While there was a negligible loss in potency, the vastly superior ADME profile of Compound B makes it a far more promising drug candidate. This illustrates the classic trade-off that medicinal chemists navigate and how the oxetane motif provides an elegant solution.

Future Directions and Conclusion

The strategic use of oxetane-containing anilines continues to evolve. Research is expanding into more complex, spirocyclic oxetane systems, such as oxaspiro[3.3]heptanes, which can act as novel bioisosteres for fragments like morpholine and piperidine.[9][12][13] The development of new synthetic methods to access diversely substituted oxetanes will further broaden their applicability.[6][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 15. chemrxiv.org [chemrxiv.org]

Spectroscopic Characterization of 4-(Oxetan-3-yloxy)aniline: A Technical Guide

Introduction: The Strategic Importance of 4-(Oxetan-3-yloxy)aniline in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has garnered significant attention. This compound represents a key building block that marries the versatile synthetic handle of an aniline moiety with the beneficial properties of an oxetane ring. The oxetane unit, a four-membered cyclic ether, is often employed as a bioisostere for carbonyl or gem-dimethyl groups. Its introduction can lead to improved aqueous solubility, enhanced metabolic stability, and a reduction in lipophilicity, all critical parameters in the design of effective therapeutics.

Molecular Structure and Spectroscopic Rationale

To comprehend the spectroscopic signature of this compound, it is essential to first visualize its molecular architecture. The molecule consists of a central aniline ring substituted at the para position with an oxetan-3-yloxy group. This structure gives rise to distinct regions that will be interrogated by different spectroscopic techniques.

An In-depth Technical Guide on the Solubility and Stability of 4-(Oxetan-3-yloxy)aniline

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Oxetan-3-yloxy)aniline is a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. The strategic incorporation of an oxetane ring onto an aniline scaffold can significantly enhance aqueous solubility and metabolic stability, critical parameters in drug design.[1][2] This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction: The Strategic Advantage of the Oxetane Moiety

In the pursuit of efficacious and developable drug candidates, medicinal chemists are increasingly turning to novel bioisosteres to optimize molecular properties. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this regard. When appended to a pharmacophore such as aniline, the oxetane moiety can confer a range of benefits:

-

Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring can lead to a significant increase in a molecule's aqueous solubility.[1]

-

Improved Metabolic Stability: The oxetane group can act as a metabolically robust analogue for more labile functionalities, such as gem-dimethyl or carbonyl groups, thereby increasing the compound's half-life.[3][4]

-

Modulation of Lipophilicity: By replacing more lipophilic groups, the oxetane ring can lower a compound's LogD, leading to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Increased Three-Dimensionality: The puckered, sp³-rich nature of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target engagement and selectivity.[1]

This guide will delve into the specifics of the solubility and stability of this compound, providing a framework for its characterization and utilization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

| Property | Value (Predicted/Reported) | Source | Significance in Drug Development |

| Molecular Formula | C9H11NO2 | [5] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 165.19 g/mol | [5] | Influences diffusion, membrane transport, and formulation calculations. |

| XlogP (Predicted) | 0.9 | [5] | Indicates a favorable balance of hydrophilicity and lipophilicity, suggesting good potential for both aqueous solubility and cell permeability. |

| pKa (Predicted) | ~4.6 (for the anilinium ion) | General aniline pKa | The basicity of the aniline nitrogen is a key determinant of its solubility in aqueous media at different pH values. |

Solubility Profile: A Deep Dive

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. For an ionizable compound like this compound, solubility is highly dependent on pH.

pH-Dependent Aqueous Solubility

The aniline moiety of this compound is weakly basic and will be protonated in acidic conditions to form the more soluble anilinium salt. As the pH increases above the pKa, the equilibrium shifts towards the less soluble free base.

References

A Technical Guide to Unlocking the Therapeutic Potential of 4-(Oxetan-3-yloxy)aniline Derivatives

Introduction: The Strategic Value of the 4-(Oxetan-3-yloxy)aniline Scaffold

In modern medicinal chemistry, the rational design of small molecule inhibitors hinges on the strategic selection of core scaffolds that offer both favorable physicochemical properties and versatile synthetic accessibility. The this compound moiety has emerged as a privileged structure, adeptly merging the synthetic utility of an aniline group with the desirable drug-like characteristics of an oxetane ring.[1]

The oxetane ring, a four-membered oxygen-containing heterocycle, is not merely a passive component. Its incorporation is a deliberate strategy to enhance key molecular properties.[2] As a compact, polar, and three-dimensional motif, the oxetane ring often serves as a non-classical bioisostere for less favorable groups like gem-dimethyl or carbonyls.[1][3] This substitution can lead to significant improvements in aqueous solubility and metabolic stability—critical hurdles in drug development.[1][4] Furthermore, the oxetane's oxygen atom acts as an effective hydrogen-bond acceptor, a feature crucial for high-affinity binding to biological targets, particularly the hinge regions of protein kinases.[2]

Complementing the oxetane is the aniline functional group. This primary aryl amine provides a robust and versatile synthetic handle, enabling chemists to readily generate diverse libraries of derivatives through well-established reactions such as amide bond formation, reductive amination, and Buchwald-Hartwig cross-coupling.[1] This synthetic tractability allows for fine-tuning of a compound's pharmacological profile to optimize potency, selectivity, and pharmacokinetic parameters.

This guide provides an in-depth exploration of high-potential therapeutic targets for derivatives of this scaffold, grounded in mechanistic rationale and supported by actionable experimental protocols for target validation.

Part 1: Protein Kinases - A Primary Therapeutic Axis for this compound Derivatives

The human kinome represents one of the most critical and intensely pursued target classes for drug discovery, particularly in oncology. The inherent properties of the this compound scaffold make it exceptionally well-suited for the development of potent and selective kinase inhibitors.

Rationale for Kinase Targeting

The design of kinase inhibitors often focuses on establishing key interactions within the ATP-binding pocket. A highly conserved feature of this pocket is the "hinge region," which forms hydrogen bonds with the adenine moiety of ATP. The this compound scaffold is pre-organized to exploit this interaction. The aniline nitrogen can be functionalized to interact with the catalytic pocket, while the oxetane oxygen is perfectly positioned to act as a hydrogen bond acceptor, mimicking the interactions of ATP's purine ring with the kinase hinge.[2] This dual-interaction capability provides a strong foundation for high-affinity binding. Patent literature analysis reveals that this scaffold is a prominent component in a wide range of kinase inhibitors, underscoring its value in this domain.[2]

High-Value Target Case Study: FMS-Like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a key therapeutic target.[5]

Derivatives of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline have demonstrated potent inhibitory activity against FLT3.[5] These molecules are hypothesized to bind in the ATP pocket, with the quinoline-oxy-aniline core occupying the adenine-binding region. The aniline moiety serves as a linker to further side chains that can probe deeper into the pocket, enhancing selectivity and potency.

Caption: Hypothetical binding mode of a 4-oxyaniline derivative in the FLT3 ATP pocket.

A rigorous, self-validating workflow is essential to confirm FLT3 as a target and to characterize the mechanism of action of novel inhibitors.

Caption: Workflow for validating FLT3 inhibitors derived from the 4-oxyaniline scaffold.

Protocol 1: In Vitro FLT3 Kinase Assay (Time-Resolved FRET)

-

Principle: This assay measures the phosphorylation of a substrate peptide by the FLT3 enzyme. A europium-labeled anti-phospho-peptide antibody binds to the phosphorylated substrate, bringing it close to a ULight™-labeled peptide, resulting in a FRET signal.

-

Materials: Recombinant FLT3 enzyme, ULight™-STAT5 (Tyr694) peptide substrate, Europium-crypto-labeled anti-phospho-STAT5 (Tyr694) antibody, ATP, assay buffer.

-

Procedure:

-

Prepare serial dilutions of the this compound test compound in DMSO.

-

Add 2 µL of the compound dilutions to a 384-well microplate.

-

Add 4 µL of FLT3 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the ULight™-peptide substrate.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the Europium-labeled antibody solution.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET compatible reader (ex: 320 nm, em: 615 nm and 665 nm).

-

-

Data Analysis: Calculate the ratio of emissions (665 nm / 615 nm) and plot against compound concentration to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MV4-11 Cell Line)

-

Principle: The MV4-11 cell line harbors an endogenous FLT3-ITD mutation and is dependent on FLT3 signaling for proliferation and survival. Inhibition of FLT3 leads to decreased cell viability.

-

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a density of 10,000 cells/well in RPMI-1640 medium supplemented with 10% FBS.

-

Add serial dilutions of the test compound and incubate for 72 hours at 37°C, 5% CO₂.

-

Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

-

Measure luminescence using a plate reader.

-

Plot luminescence signal against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

| Compound ID | R-Group on Aniline | FLT3 IC₅₀ (nM)[5] | MV4-11 GI₅₀ (nM)[5] |

| Ref-Cpd | H | 384 | 520 |

| Cpd-01 | 3-methoxy | 150 | 210 |

| Cpd-02 | 4-fluoro | 320 | 450 |

| Cpd-03 | 3-chloro | 410 | 600 |

This table illustrates how structure-activity relationships (SAR) can be explored by modifying the aniline ring to improve potency.

Other Promising Kinase Targets

The versatility of the scaffold extends to other kinase families implicated in disease:

-

mTOR: An oxetanyl derivative, GDC-0349, was identified as a highly potent and selective mTOR inhibitor, demonstrating excellent anticancer efficacy in xenograft models.[4]

-

Mer/Axl: In pyrrolopyrimidine-based inhibitors, the nature of the aniline substituent was critical for activity against these receptor tyrosine kinases involved in cancer progression and therapy resistance.[2]

-

Pim-1/2: Derivatives linking the aniline nitrogen to a piperazine ring have been investigated as inhibitors of Pim kinases, which are involved in cell survival and proliferation.[2]

Part 2: DNA Topoisomerase II - An Established Anticancer Target

Beyond kinases, the unique electronic and structural features of aniline derivatives make them suitable for targeting other critical cellular enzymes, such as DNA topoisomerase II.

Rationale for Targeting Topoisomerase II

DNA topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA to allow another strand to pass through, followed by re-ligation. Topoisomerase II inhibitors, or "poisons," stabilize the enzyme-DNA cleavage complex, leading to permanent DNA strand breaks and subsequent apoptosis. This mechanism is the basis for several clinically successful anticancer drugs.

Proposed Mechanism and Validation Workflow

A series of aniline derivatives of podophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II.[6] These compounds are thought to intercalate into the DNA or bind at the enzyme-DNA interface, preventing the re-ligation step. A key finding is that a free C-4' hydroxyl group is often essential for the DNA breakage activity, suggesting a critical hydrogen bonding interaction.[6]

Caption: Experimental workflow to validate Topoisomerase II poisons.

Protocol 3: Cellular Protein-Linked DNA Breakage Assay

-

Principle: This assay quantifies the amount of DNA covalently trapped by topoisomerase II after treatment with a test compound.

-

Materials: Human cancer cell line (e.g., KB cells), [³H]thymidine, lysis buffer, potassium-soap solution (K-SDS), polyvinyl chloride filters.

-

Procedure:

-

Label the cellular DNA by growing KB cells in the presence of [³H]thymidine for 24 hours.

-

Replace the medium with fresh medium and incubate for 1 hour.

-

Treat the cells with various concentrations of the this compound derivative for 30 minutes.

-

Lyse the cells directly on polyvinyl chloride filters using a lysis buffer containing sarkosyl.

-

Wash the filters extensively to remove free DNA and protein.

-

Precipitate the DNA-protein complexes onto the filters by adding the K-SDS solution. This step selectively precipitates DNA that is covalently linked to protein.

-

Wash the filters again to remove any non-precipitated radiolabel.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis: An increase in [³H]thymidine counts relative to a vehicle-treated control indicates that the compound stabilizes the topoisomerase II-DNA cleavage complex.

Part 3: Emerging Therapeutic Targets

The unique properties of the this compound scaffold make it a valuable starting point for exploring novel or less-drugged target classes.

-

Matrix Metalloproteinase 13 (MMP-13): Implicated in breast cancer progression and metastasis, MMP-13 is a challenging target. The incorporation of an oxetane moiety into inhibitors was shown to enhance physicochemical properties, leading to the discovery of highly potent and selective MMP-13 inhibitors.[4] This suggests that 4-oxy-aniline derivatives could be developed as novel MMP-13 inhibitors for oncology.

-

Bacterial Enzymes: The utility of this scaffold is not limited to human targets. Derivatives of (Quinazoline 4-yloxy)acetamide have been investigated as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, a key component of the bacterium's respiratory chain.[7] This highlights the potential for developing novel anti-infective agents based on this versatile core structure.

Conclusion and Future Directions

The this compound scaffold represents a powerful and strategically valuable starting point for modern drug discovery. Its combination of favorable physicochemical properties imparted by the oxetane ring and the synthetic flexibility of the aniline group has already led to the development of potent inhibitors against high-value targets, particularly protein kinases and topoisomerases.

Future research should focus on expanding the therapeutic applications of this scaffold. Given the broad investigation of oxetane-containing compounds in autoimmune disorders, neurodegenerative conditions, and metabolic diseases, these areas represent fertile ground for new discovery programs.[4] By leveraging the established principles of medicinal chemistry and the robust validation workflows outlined in this guide, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

- 1. This compound|CAS 1349715-80-5 [benchchem.com]

- 2. 4-(Oxetan-3-YL)aniline|CAS 1221819-62-0|Supplier [benchchem.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Exploring Chemical Space with 4-(Oxetan-3-yloxy)aniline: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of novel chemical motifs to optimize drug-like properties is paramount. Among these, the oxetane ring has emerged as a valuable scaffold, prized for its ability to confer favorable physicochemical and pharmacological characteristics. This in-depth technical guide focuses on 4-(Oxetan-3-yloxy)aniline, a key building block that marries the synthetic versatility of the aniline moiety with the property-enhancing features of the oxetane ring. We will delve into the synthesis, chemical reactivity, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in the exploration of new chemical space, particularly in the pursuit of innovative kinase inhibitors.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention in drug discovery.[1] Its compact, polar, and three-dimensional nature allows it to serve as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][2] The incorporation of an oxetane moiety can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogP), while also potentially modulating pKa and reducing P-glycoprotein (P-gp) efflux.[1][2] These attributes make oxetane-containing building blocks, such as this compound, highly sought after in hit-to-lead and lead optimization campaigns.

This compound, in particular, offers a dual advantage. The oxetane ring provides the aforementioned benefits, while the aniline functional group serves as a versatile handle for a wide array of chemical transformations. This allows for its seamless integration into complex molecular architectures, making it an ideal starting point for the synthesis of compound libraries aimed at diverse biological targets.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be approached through several reliable methods. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and effective methods are the Williamson ether synthesis and reductive amination.

Williamson Ether Synthesis

This classical and robust method involves the formation of an ether linkage between an alkoxide and an alkyl halide.[3] In the context of this compound synthesis, this translates to the reaction of 4-aminophenol with a 3-halooxetane.

Diagram of Williamson Ether Synthesis for this compound

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 4-aminophenol (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF (10-15 volumes), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).[4]

-

Addition of Alkyl Halide: Add 3-bromooxetane (1.1-1.5 equivalents) to the suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C) for 6-12 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.

Reductive Amination

An alternative and efficient route involves the reductive amination of oxetan-3-one with p-aminophenol, followed by reduction of the resulting imine.

Diagram of Reductive Amination for a related 4-(Oxetan-3-yl)aniline

Caption: Reductive amination for the synthesis of a related aniline derivative.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a reaction vessel, dissolve aniline (1.0 equivalent) and oxetan-3-one (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.[5][6]

-

Reduction: To this solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its primary amino group, which allows for a plethora of chemical transformations to build molecular complexity.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and this compound readily participates in these reactions with carboxylic acids.

Diagram of Amide Coupling Workflow

Caption: General workflow for amide coupling with this compound.

Experimental Protocol: Amide Coupling using HATU

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to form the activated ester.[8]

-

Amine Addition: Add this compound (1.2 equivalents) to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diaryl amines.[9] This reaction is particularly valuable for constructing the core scaffolds of many kinase inhibitors.

Diagram of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), a phosphine ligand like BINAP (0.08 equivalents), and a base, typically cesium carbonate (Cs₂CO₃) (2.0 equivalents), in an anhydrous solvent like toluene.[10]

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction Conditions: Heat the mixture to 100-110 °C and stir for 8-24 hours under an inert atmosphere.[10] Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to obtain the desired diaryl amine.

Physicochemical Properties: The Oxetane Advantage

The introduction of the oxetane ring in this compound has a profound and beneficial impact on its physicochemical properties compared to its non-oxetanylated counterpart, aniline.

Table 1: Comparative Physicochemical Properties

| Property | Aniline | This compound (Predicted) | Rationale for Change |

| LogP | 0.9[11] | Lower | The polar oxygen atom in the oxetane ring increases hydrophilicity, thus lowering the LogP.[12] |

| Aqueous Solubility | 36 g/L[11] | Higher | The hydrogen bond accepting capability of the oxetane oxygen improves interaction with water molecules.[13] |

| Metabolic Stability | Prone to oxidation | Higher | The oxetane ring is generally more resistant to metabolic degradation than simple alkyl or alkoxy groups.[13] |

| Molecular Shape | Planar | Increased 3D character | The sp³-hybridized carbons of the oxetane ring introduce a non-planar, three-dimensional element.[2] |

Applications in Drug Discovery: Case Studies in Kinase Inhibition

This compound and its derivatives are prominent building blocks in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC). The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are common cores for EGFR inhibitors. This compound can be readily incorporated into these scaffolds to improve their drug-like properties. For instance, in the development of third- and fourth-generation EGFR inhibitors like osimertinib and its successors, the strategic placement of solubilizing groups is crucial for optimizing pharmacokinetics and overcoming resistance.[14][15] The oxetane moiety in this compound serves this purpose effectively.

c-Met Inhibitors

The c-Met proto-oncogene is another important target in oncology. Inhibitors often feature a quinoline or quinoxaline core with a substituted aniline moiety. The use of this compound in this context can enhance the solubility and metabolic stability of the resulting inhibitors, potentially leading to improved oral bioavailability and a better safety profile.[16][17]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad series of this compound derivatives is not extensively published, general principles from related kinase inhibitor classes can be applied:

-

Substituents on the Aniline Ring: Small electron-withdrawing groups, such as fluorine, on the aniline ring can modulate the pKa of the aniline nitrogen and influence binding interactions. For example, 3-fluoro-4-(oxetan-3-yloxy)aniline is a commonly used intermediate.[18]

-

Derivatization of the Aniline Nitrogen: The nature of the heterocyclic core attached to the aniline nitrogen via Buchwald-Hartwig coupling is a primary determinant of kinase selectivity and potency.

-

Vectorial Exit: The oxetane group can provide a "hydrophilic exit" vector from a protein's binding pocket, which can be exploited to fine-tune selectivity and potency.[13]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its strategic combination of a reactive aniline handle and a property-enhancing oxetane ring provides medicinal chemists with a valuable tool to explore novel chemical space and develop drug candidates with improved physicochemical and pharmacokinetic profiles. The detailed synthetic protocols and an understanding of its reactivity and applications presented in this guide are intended to empower researchers to fully leverage the potential of this important scaffold in their pursuit of next-generation therapeutics.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

safety and handling of 4-(Oxetan-3-yloxy)aniline in the lab

An In-depth Technical Guide to the Safe Laboratory Handling of 4-(Oxetan-3-yloxy)aniline

This compound (CAS No: 1221819-62-0) has emerged as a significant building block for medicinal chemistry and drug development professionals.[1] Its unique structure, combining a reactive aniline moiety with a strained oxetane ring, offers a strategic advantage in molecular design. The oxetane group, a polar, sp³-rich motif, is often employed as a bioisostere for less favorable groups like carbonyls, serving to enhance aqueous solubility, metabolic stability, and three-dimensionality in drug candidates.[1] The primary amine provides a versatile handle for a wide array of chemical transformations, including amide bond formations and cross-coupling reactions.[1]

However, as with all primary aromatic amines, this compound warrants careful and informed handling due to its potential health hazards.[2][3] This guide provides a comprehensive overview of the safety protocols, risk mitigation strategies, and emergency procedures necessary for the responsible use of this compound in a research and development laboratory setting.

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 1221819-62-0 | [1][4] |

| Molecular Formula | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | [5] |

| Appearance | Solid (Typical) | N/A |

| Storage | 2-8°C, under inert atmosphere, protected from light | [1] |

Hazard Identification and Toxicological Profile

The primary hazards of this compound are associated with its aniline substructure. Aromatic amines as a class are known for their potential toxicity, and appropriate precautions are mandatory.[2][6]

GHS Hazard Classification

Based on data for structurally related compounds, this compound and its derivatives are classified with the following hazards:

| Hazard Statement | Code | Classification | Source |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | [7][8] |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | [7][8] |

| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation (Category 2A) | [7][8] |

| May cause respiratory irritation | H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | [7][8] |

Note: This classification is based on available data for similar compounds and should be treated as a minimum standard. A comprehensive risk assessment should always be performed.

Toxicological Insights

Primary aromatic amines (PAAs) are readily absorbed through the skin, as well as via inhalation and ingestion.[2] Their toxicity often manifests as hematotoxicity, specifically by inducing methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[9] This can lead to symptoms like cyanosis (bluish skin color).[9]

Risk Assessment and Control Measures

A thorough, task-specific risk assessment must be conducted before any procedure involving this compound. The primary control strategy is to minimize all potential routes of exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[13]

Personal Protective Equipment (PPE)

Appropriate PPE is the final line of defense and must be worn at all times when handling this chemical.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile gloves (or other chemically resistant gloves). Inspect prior to use. | Prevents skin contact. Aromatic amines can be absorbed through the skin.[2][7] Use proper glove removal technique to avoid contaminating hands.[7] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles or splashes.[7] |

| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of splashing.[7] |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[11] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If aerosols or dust may be generated outside a hood, a NIOSH-approved respirator (e.g., N95 for dusts) is necessary.[7][13] | Prevents inhalation of airborne particles. |

Standard Operating Procedure (SOP) for Safe Handling

The following step-by-step procedure outlines the safe handling of this compound from receipt to use in a typical synthetic reaction.

I. Receiving and Storage

-

Inspect: Upon receipt, visually inspect the container for any damage or leaks.

-

Label: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.

-

Store: Store the container in a designated, well-ventilated, cool, and dark location, preferably in a refrigerator at 2-8°C.[1] Ensure it is stored under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill) and away from incompatible materials such as strong acids, strong oxidizing agents, and acid chlorides.[13][14]

II. Weighing and Dispensing

-

Prepare Workspace: Before handling, ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.

-

Don PPE: Put on all required PPE as detailed in the table above.

-

Tare Balance: Place a clean weighing vessel on the analytical balance inside the fume hood and tare it.

-

Dispense Solid: Carefully dispense the required amount of this compound into the weighing vessel. Use a spatula and avoid generating dust. If dust is unavoidable, work in a way that directs it away from your breathing zone and towards the back of the hood.

-

Seal Container: Immediately and tightly seal the main container.

-

Clean: Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe as hazardous waste.

III. Use in a Synthetic Reaction (Example: Amide Coupling)

-

Inert Atmosphere: Set up the reaction glassware in the fume hood. If the reaction is air or moisture-sensitive, ensure the system is under an inert atmosphere (N₂ or Ar).

-

Add Reagents: Charge the reaction vessel with the solvent and other reagents first.

-

Add Aniline: Add the weighed this compound to the reaction vessel. This can be done as a solid or by first dissolving it in a small amount of an appropriate solvent.

-

Monitor Reaction: Conduct the reaction within the fume hood.

-

Quenching: At the end of the reaction, cool the mixture to the appropriate temperature before cautiously quenching it with a suitable reagent. Be aware of potential exotherms or gas evolution.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][15] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15] |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][16] |

| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Clean the spill area with a suitable solvent.[14] |

| Large Spill | Evacuate the area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up without specialized training and equipment. |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7] Wear a self-contained breathing apparatus (SCBA) if necessary.[7][16] |

Waste Management and Disposal

All waste containing this compound must be treated as hazardous waste.[17] Evaporation in the fume hood is not an acceptable method of disposal.[17]

Step-by-Step Disposal Protocol

-

Container Selection: Choose a chemically compatible, leak-proof container with a screw-on cap for waste collection.[17] Do not use makeshift closures.[17]

-

Waste Segregation:

-

Solid Waste: Collect unused or contaminated solid this compound, contaminated consumables (e.g., weighing paper, wipes), and spill cleanup materials in a designated solid hazardous waste container.[17]

-

Liquid Waste: Collect reaction mixtures and solvent rinses in a designated liquid hazardous waste container. Do not mix incompatible waste streams.

-

-